molecular formula C14H15N3O4 B10875998 (2-Anilino-2-oxoethyl) 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate

(2-Anilino-2-oxoethyl) 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate

Cat. No.: B10875998
M. Wt: 289.29 g/mol
InChI Key: WNLCZMSNBRFHCX-UHFFFAOYSA-N
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Description

2-ANILINO-2-OXOETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE is a complex organic compound that features both an aniline and an imidazole moiety

Preparation Methods

The synthesis of 2-ANILINO-2-OXOETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of aniline derivatives with imidazole carboxylic acids under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

2-ANILINO-2-OXOETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE undergoes various chemical reactions, including:

Scientific Research Applications

2-ANILINO-2-OXOETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-ANILINO-2-OXOETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE involves its interaction with specific molecular targets. The aniline and imidazole moieties allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include other aniline and imidazole derivatives, such as:

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

(2-anilino-2-oxoethyl) 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate

InChI

InChI=1S/C14H15N3O4/c18-12(16-10-4-2-1-3-5-10)9-21-13(19)7-6-11-8-15-14(20)17-11/h1-5,8H,6-7,9H2,(H,16,18)(H2,15,17,20)

InChI Key

WNLCZMSNBRFHCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC(=O)CCC2=CNC(=O)N2

Origin of Product

United States

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